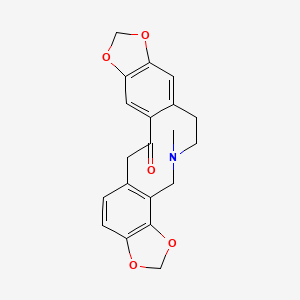
Protopina
Descripción general
Descripción
La protopina es un alcaloide que se encuentra en diversas plantas, incluyendo la amapola del opio (Papaver somniferum), los tubérculos de Corydalis y otros miembros de la familia Papaveraceae como la Fumaria officinalis . Se caracteriza por una estructura cuaternaria fusionada que contiene un esqueleto de bencilisoquinolina unido a un grupo metilendioxifenilo . La this compound ha sido reconocida por sus diversas actividades farmacológicas, incluyendo propiedades antiinflamatorias, antiagregación plaquetaria, anticancerígenas, analgésicas, vasodilatadoras, anticolinesterásicas, antiadictivas, anticonvulsivas, antipatógenas, antioxidantes, hepatoprotectoras, neuroprotectoras y citotóxicas .
Aplicaciones Científicas De Investigación
La protopina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La protopina ejerce sus efectos a través de diversos objetivos moleculares y vías:
Receptores de Histamina H1: La this compound inhibe estos receptores, reduciendo las respuestas alérgicas.
Agregación Plaquetaria: Inhibe la agregación plaquetaria, lo que puede prevenir coágulos sanguíneos.
Vías NF-κB y MAPKs: La this compound suprime la producción de factores inflamatorios al inhibir estas vías.
Safety and Hazards
Protopine is harmful if swallowed and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Direcciones Futuras
Protopine has shown potential in the therapy of sepsis. It reduced the inflammatory response of lung tissue, decreased the level of oxidative stress, downregulated the level of mitophagy, effectively prevented the septic acute lung injury . This suggests that protopine might have a potential role in the therapy of sepsis in the future .
Análisis Bioquímico
Biochemical Properties
Protopine interacts with various enzymes, proteins, and other biomolecules. It has been shown to induce accumulation of intracellular ROS, which further leads to the inhibition of the PI3K/Akt signalling pathway .
Cellular Effects
Protopine has significant effects on various types of cells and cellular processes. It inhibits viabilities and triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
Protopine exerts its effects at the molecular level through various mechanisms. It triggers apoptosis via the intrinsic pathway and regulates the ROS/PI3K/Akt signalling pathway in liver carcinoma . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of protopine change over time. It has been shown to inhibit viabilities and trigger apoptosis in liver carcinoma cells
Dosage Effects in Animal Models
The effects of protopine vary with different dosages in animal models. In vivo studies have shown that protopine represses tumor growth in xenograft mice without noticeable toxicity
Metabolic Pathways
Protopine is involved in various metabolic pathways. The possible metabolic pathways of protopine in vivo have been proposed . It interacts with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La protopina se deriva metabólicamente del alcaloide bencilisoquinolina (S)-Reticulina a través de una serie de transformaciones enzimáticas . La ruta sintética involucra:
- Conversión de (S)-Reticulina a (S)-Scoulerine a través de la enzima puente de berberina.
- Transformación de (S)-Scoulerine a (S)-Cheilanthifolina utilizando (S)-cheilanthifolina sintasa (CYP719A25).
- Conversión de (S)-Cheilanthifolina a (S)-Stylopine utilizando (S)-stylopine sintasa (CYP719A20).
- Metilación de (S)-Stylopine a (S)-cis-N-Metilstilopine utilizando tetrahidroprotoberberina N-metiltransferasa.
- Hidroxilación de (S)-cis-N-Metilstilopine a this compound utilizando N-metilstilopine hidroxilasa .
Métodos de Producción Industrial: La extracción y purificación de this compound de Corydalis yanhusuo implica un proceso de extracción por reflujo utilizando etanol al 70%, seguido de purificación con resina de adsorción macroporosa . Este método asegura un alto rendimiento y pureza de la this compound, haciéndola adecuada para la producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones: La protopina experimenta diversas reacciones químicas, incluyendo:
Oxidación: La this compound puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente involucrando su grupo metilendioxifenilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en diversas condiciones.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de la this compound, cada uno con distintas propiedades farmacológicas .
Comparación Con Compuestos Similares
La protopina es similar a otros alcaloides bencilisoquinolina como la allocriptopina, la chelidonina, la cheleritrina, la sanguinarina y la coptisina . La this compound es única debido a su amplio espectro de actividades farmacológicas y su estructura molecular específica que le permite interactuar con múltiples objetivos biológicos .
Compuestos Similares:
- Allocriptopina
- Chelidonina
- Cheleritrina
- Sanguinarina
- Coptisina
La combinación única de características estructurales y actividades farmacológicas de la this compound la convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.
Propiedades
IUPAC Name |
15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTFURBXHJWNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6164-47-2 (hydrochloride) | |
| Record name | Protopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90156282 | |
| Record name | Protopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Protopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.399 (calc) | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms from alcohol + chloroform | |
CAS No. |
130-86-9 | |
| Record name | Protopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protopine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Protopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 °C | |
| Record name | PROTOPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Protopine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Protopine exhibits its effects through various mechanisms, including:
- Calcium channel blockade: Protopine inhibits calcium influx through both voltage- and receptor-operated calcium channels in rat thoracic aorta, leading to vasorelaxation [].
- Microtubule stabilization: Protopine promotes tubulin polymerization, causing mitotic arrest and subsequent apoptosis in hormone-refractory prostate cancer cells [].
- Inhibition of NLRP3 and NF-κB signaling pathways: Protopine reduces inflammation and oxidative stress in intestinal epithelial cells by suppressing the activation of NLRP3 and NF-κB pathways [].
- TLR4 signaling pathway modulation: Protopine protects against LPS-induced acute kidney injury by inhibiting apoptosis and inflammation via the TLR4 signaling pathway [].
- Activation of chaperone-mediated autophagy (CMA): Protopine derivative, bromo-protopine, reduces tau pathology by activating CMA, leading to the degradation of pathogenic tau in Alzheimer’s disease models [].
- Anticholinesterase activity: Protopine competitively inhibits acetylcholinesterase, leading to antiamnesic effects in scopolamine-induced memory impairment models [].
- Inhibition of platelet aggregation: Protopine inhibits platelet aggregation induced by various agonists by suppressing thromboxane A2 synthesis via the cyclooxygenase pathway and inhibiting platelet activating factor [].
- Modulation of cyclic AMP metabolism: Protopine enhances adenylate cyclase activity and increases cyclic AMP content in platelets, contributing to its anti-platelet aggregation effects [].
ANone:
- UV Spectroscopy: Protopine exhibits characteristic UV absorption [, , ].
- FTIR Spectroscopy: FTIR analysis reveals the presence of specific functional groups within the protopine molecule [].
- NMR Spectroscopy (¹H NMR and ¹³C NMR): ¹H NMR and ¹³C NMR provide detailed information on the hydrogen and carbon environments within protopine, confirming its structure [, , ].
- Mass Spectrometry: Mass spectrometry analysis provides the molecular weight and fragmentation pattern of protopine, further confirming its identity [, ].
- Organic Solvents: Protopine is extracted and purified using various organic solvents like chloroform, methanol, and ethanol [, , ].
- Chromatographic Columns: Protopine is successfully separated and analyzed using various HPLC columns, indicating compatibility with these materials [, , , ].
A: While comprehensive data on protopine's stability under various conditions is limited, some studies suggest its sensitivity to certain factors. Notably, protopine is extracted and analyzed under specific pH conditions, suggesting potential sensitivity to pH changes [, ].
A:
- Rapid absorption and distribution: Protopine is rapidly absorbed and distributed to various tissues after oral administration in rats, including the brain [, ].
- Tissue-specific distribution: Protopine exhibits varying levels in different organs, with higher concentrations observed in the lung, kidney, spleen, and brain shortly after administration [].
- Blood-brain barrier permeability: Protopine effectively crosses the blood-brain barrier, as evidenced by its detection in brain tissue following administration [, ].
- Urinary excretion: Protopine is primarily excreted through urine, with minimal excretion observed in feces and bile [].
- Dose-dependent effects: Protopine exhibits dose-dependent effects on various pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation [, , ].
- Multiple mechanisms of action: Protopine interacts with different molecular targets, including calcium channels, microtubules, and signaling pathways, contributing to its diverse pharmacological effects [, , ].
ANone:
- Anti-proliferative activity: Protopine inhibits the growth of various cancer cell lines, including prostate cancer [], colon cancer [], and lung cancer [].
- Anti-inflammatory activity: Protopine reduces the production of inflammatory mediators like nitric oxide, COX-2, and pro-inflammatory cytokines in LPS-stimulated macrophages [].
- Protection against cerebral ischemia: Protopine reduces infarct size, improves neurological function, and decreases neuronal apoptosis in rat models of focal cerebral ischemia [].
- Hepatoprotective activity: Protopine ameliorates simvastatin-induced liver injury in rodents by normalizing liver enzyme levels and improving liver histology [].
- Anti-thrombotic activity: Protopine protects rabbits from lethal doses of arachidonic acid and platelet activating factor [].
- Anti-amnesic activity: Protopine improves scopolamine-induced memory impairment in mice [].
- Alleviation of LPS-induced acute kidney injury: Protopine protects against LPS-induced AKI in mice by improving renal function, reducing inflammation, and inhibiting apoptosis [].
ANone: While protopine exhibits various pharmacological activities, its safety profile requires further investigation. Some studies highlight potential toxicity:
- Acute toxicity: Protopine exhibits toxicity in mice with an LD50 of 313.10 mg/kg upon intraperitoneal administration [].
- Organ toxicity: Histopathological analysis of protopine-treated mice revealed damage to the brain, liver, and kidneys [].
- Anticholinergic syndrome: A case report suggests potential anticholinergic syndrome following ingestion of Lamprocapnos spectabilis, a plant containing protopine [].
ANone: Various analytical techniques are employed for the identification, quantification, and monitoring of protopine:
- High-performance liquid chromatography (HPLC): HPLC, coupled with different detectors, is widely used for separation and quantification of protopine in plant extracts, formulations, and biological samples [, , , , , , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity for identifying and quantifying protopine in complex matrices [, , , ].
- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of protopine [].
- Gas chromatography-mass spectrometry (GC-MS): GC-MS offers a complementary approach to LC-MS for the identification and quantification of protopine [].
- Spectroscopic techniques: UV, FTIR, and NMR spectroscopy are essential for structural characterization and confirmation of protopine identity [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


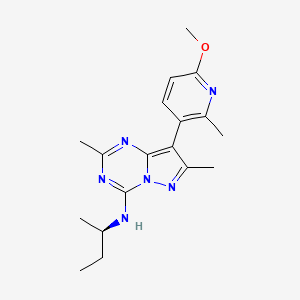
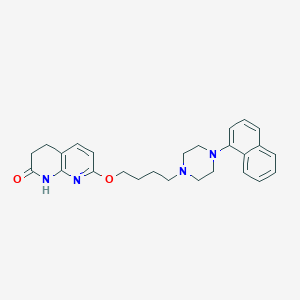
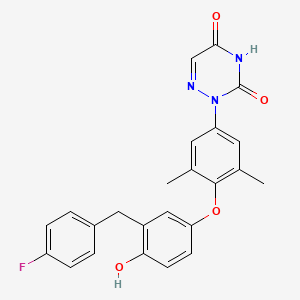
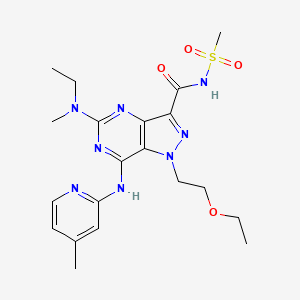



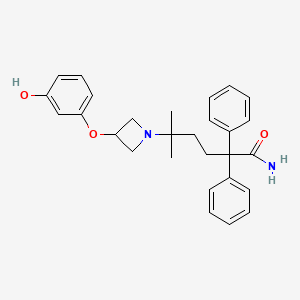
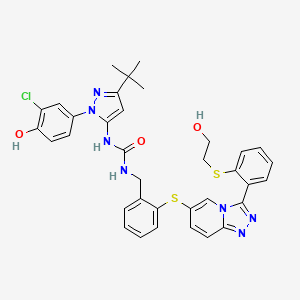
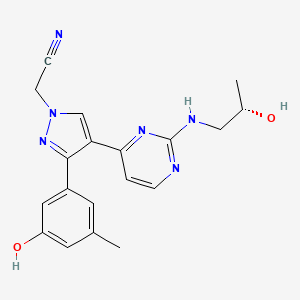

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)

